Arnicolide D
Overview
Description
Arnicolide D is a sesquiterpene lactone isolated from the dried whole plant of Centipeda minima. It has been studied for its potential anti-cancer effects in various types of cancer, including melanoma and nasopharyngeal carcinoma. The compound is notable for its ability to inhibit the NF-κB pathway in melanoma cells and its influence on cell cycle regulation and apoptosis induction in cancer cells.
Synthesis Analysis
Arnicolide D's synthesis has not been directly outlined in the provided studies. However, related research on sesquiterpene lactones and their synthesis methods, such as the use of Pd-catalyzed reactions with arylboronic acids, suggests potential pathways for Arnicolide D synthesis. These methods involve complex organic reactions that enable the formation of highly substituted molecular structures, which are characteristic of sesquiterpene lactones.
Molecular Structure Analysis
The specific molecular structure of Arnicolide D is characterized by the presence of a lactone ring, which is a common feature among sesquiterpene lactones. This structural motif is important for the compound's biological activity, including its interaction with cellular targets and its ability to modulate signaling pathways.
Chemical Reactions and Properties
Research indicates that Arnicolide D can induce cell cycle arrest and apoptosis in cancer cells. It achieves these effects through the modulation of cyclin D3, cdc2, and the activation of the caspase signaling pathway. Additionally, Arnicolide D has been shown to inhibit oxidative stress-induced cell growth in breast cancer cells, demonstrating its potential as an anti-cancer agent.
Physical Properties Analysis
The physical properties of Arnicolide D, such as solubility, melting point, and stability, have not been explicitly detailed in the available research. However, the solubility of similar compounds often depends on their molecular structure, particularly the presence of functional groups that can interact with solvents.
Chemical Properties Analysis
Arnicolide D's chemical properties, including reactivity and interaction with biological molecules, are evidenced by its ability to modulate cell signaling pathways. The compound's interaction with the NF-κB pathway and its impact on apoptosis and cell cycle regulation highlight its reactive nature and its potential for therapeutic applications.
- Zhu et al. (2019) on the anti-melanoma effects of Arnicolide D and its inhibition of the NF-κB pathway (Zhu et al., 2019).
- Liu et al. (2019) on the therapeutic potential of Arnicolide D against nasopharyngeal carcinoma and its effects on cell cycle regulation and apoptosis induction (Liu et al., 2019).
Scientific Research Applications
Anticancer Research
Arnicolide D, a potent sesquiterpene lactone from Centipeda minima, has emerged as a promising anticancer candidate . It demonstrates significant efficacy in inhibiting cancer cell proliferation, inducing apoptosis, and suppressing metastasis across various cancer models .
Method of Application
The molecular underpinnings of Arnicolide D’s anticancer actions emphasize its impact on key signaling pathways such as PI3K/AKT/mTOR and STAT3, and its role in modulating cell cycle and survival mechanisms .
Results
Quantitative data from preclinical studies reveal Arnicolide D’s dose-dependent cytotoxicity against cancer cell lines, including nasopharyngeal carcinoma, triple-negative breast cancer, and human colon carcinoma . This showcases its broad-spectrum anticancer potential .
Nasopharyngeal Carcinoma Treatment
Arnicolide D has been identified as a therapeutic candidate against Nasopharyngeal Carcinoma .
Method of Application
Arnicolide D can induce cell cycle arrest at G2/M, and induce cell apoptosis . It can downregulate cyclin D3, cdc2, p-PI3K, p-AKT, p-mTOR, and p-STAT3, and upregulate cleaved PARP, cleaved caspase 9, and Bax .
Results
Arnicolide D modulated the cell cycle, activated the caspase signaling pathway, and inhibited the PI3K/AKT/mTOR and STAT3 signaling pathways .
Neuroprotection
Arnicolide D has been patented for its neuroprotective effects .
Results
While the outcomes of these neuroprotective effects are not explicitly stated, the patent suggests potential benefits in neurological conditions .
Antiviral Action
Arnicolide D has been patented for its antiviral action against different influenza infections, including anti-H1N1, H5N1, and H9N2 subtypes .
Results
While the outcomes of these antiviral effects are not explicitly stated, the patent suggests potential benefits in treating influenza infections .
Activation of Bombesin Receptor Subtype 3 (BRS3)
Arnicolide D has been patented for its ability to activate the bombesin receptor subtype 3 (BRS3), which has different functions including controlling of energy homeostasis, feeding pattern in small animals, etc .
Results
While the outcomes of these effects on BRS3 are not explicitly stated, the patent suggests potential benefits in regulating energy homeostasis and feeding patterns .
Breast Cancer Treatment
Arnicolide D has shown potential in the treatment of breast cancer .
Method of Application
Arnicolide D can induce the occurrence of parthanatos in a ROS dependent manner .
Results
Arnicolide D significantly promoted PARP-1 expression, enhanced the nuclear translocation of apoptosis-inducing factor (AIF), and reduced the expression of AIF in mitochondria .
Treatment of Digestive Disorders
Arnicolide D, derived from Centipeda minima, is used in different parts of Asia to treat digestive disorders .
Results
While the outcomes of these effects on digestive disorders are not explicitly stated, the traditional use suggests potential benefits in treating these conditions .
Treatment of Respiratory Conditions
Arnicolide D is used to treat cough, sinus infections, cold, allergies, and asthma in folk-lore systems .
Results
While the outcomes of these effects on respiratory conditions are not explicitly stated, the traditional use suggests potential benefits in treating these conditions .
Treatment of Headaches and Piles
Arnicolide D is used to treat headaches and piles in different parts of Asia .
Results
While the outcomes of these effects on headaches and piles are not explicitly stated, the traditional use suggests potential benefits in treating these conditions .
properties
IUPAC Name |
[(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O5/c1-9(2)17(21)24-16-15-11(4)18(22)23-13(15)8-10(3)12-6-7-14(20)19(12,16)5/h6-7,10-13,15-16H,1,8H2,2-5H3/t10-,11+,12+,13-,15-,16+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZESEVTYUVXOTC-APDQSUQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H]([C@@H](C(=O)O2)C)[C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188078 | |
Record name | Arnicolide D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arnicolide D | |
CAS RN |
34532-68-8 | |
Record name | Arnicolide D | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34532-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arnicolide D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034532688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arnicolide D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.